Antisecretory Potency and Duration: Quantitative Comparison of M.A.O. Inhibition in Duodenal Ulcer Patients
Zaltidine demonstrates a potent and prolonged inhibition of gastric acid secretion, as shown in a study comparing its effects to placebo in patients with a history of duodenal ulcer [1]. At an oral dose of 100 mg, Zaltidine achieved an 85% inhibition of pentagastrin-stimulated maximal acid output (M.A.O.) at the peak of its effect (3 hours post-dose), which increased to 97% inhibition with a 200 mg dose [1]. This high degree of inhibition is coupled with a notable duration of action: residual inhibition of M.A.O. was still 20% for the 100 mg dose and 23% for the 200 mg dose at 24 hours post-dose, while basal acid output remained 50% inhibited at 24 hours for both doses [1]. This dual characteristic of high potency and long duration differentiates it from other H2 antagonists that require multiple daily dosing to maintain similar levels of acid suppression.
| Evidence Dimension | Inhibition of Pentagastrin-Stimulated Maximal Acid Output (M.A.O.) |
|---|---|
| Target Compound Data | At 100 mg dose: 85% peak inhibition, 20% residual at 24h. At 200 mg dose: 97% peak inhibition, 23% residual at 24h. |
| Comparator Or Baseline | Placebo (0% inhibition) |
| Quantified Difference | 100 mg dose: 85% absolute increase in peak inhibition over placebo. 200 mg dose: 97% absolute increase in peak inhibition over placebo. |
| Conditions | In eight human subjects with a past history of duodenal ulceration, assessed 3 hours (peak) and 24 hours post oral dose. |
Why This Matters
This data proves Zaltidine's potent and long-lasting acid suppression profile, making it a unique research tool for studies requiring sustained H2 receptor blockade beyond the typical duration of other in-class compounds.
- [1] Laferla G, Buchanan N, Hearns J, Crean GP, McColl KE, Clucas AT. The antisecretory effects of zaltidine, a novel long-acting H2-receptor antagonist, in healthy volunteers and in subjects with a past history of duodenal ulcer. Br J Clin Pharmacol. 1986 Oct;22(4):395-9. View Source
